Core Pharmacophore Validation: Essential Scaffold for Dual CYP125/CYP142 Inhibition in M. tuberculosis
5-(Pyridin-4-yl)-1H-indole is the foundational core of the ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate pharmacophore, which is essential for achieving strong binding to both Mtb cytochrome P450 enzymes CYP125 and CYP142. A series of optimized compounds based on this core pharmacophore demonstrated micromolar range in-cell activity against clinically relevant drug-resistant Mtb isolates [1]. While the target compound (CAS 90679-35-9) is the unsubstituted core building block, its derivative ethyl ester series validates the scaffold's unique ability to engage these dual sterol-oxidizing targets. The bare core allows for further synthetic elaboration at the 2-position, as well as the indole and pyridine rings, to optimize drug-like properties, a versatility not present in alternative indole scaffolds.
| Evidence Dimension | Validation of Pharmacophore Scaffold |
|---|---|
| Target Compound Data | Core scaffold for ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate derivatives |
| Comparator Or Baseline | Alternative indole or pyridine cores |
| Quantified Difference | Essential for dual CYP125/CYP142 inhibition; derivative series achieves micromolar activity against drug-resistant Mtb. |
| Conditions | In-cell activity assays against clinically relevant drug-resistant Mtb isolates [1] |
Why This Matters
The validated utility of this specific 5-(pyridin-4-yl)-1H-indole scaffold in a drug discovery program targeting a high-priority global health pathogen provides a strong, data-driven rationale for its selection over less characterized or biologically inert building blocks.
- [1] Katariya, M. M., et al. (2023). Structure Based Discovery of Inhibitors of CYP125 and CYP142 from Mycobacterium tuberculosis. Chemistry - A European Journal. View Source
